Cas no 62673-77-2 (1-(5-bromothiophen-2-yl)-2-chloroethan-1-ol)
1-(5-bromothiophen-2-yl)-2-chloroethan-1-ol Chemical and Physical Properties
Names and Identifiers
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- 2-Thiophenemethanol, 5-bromo-a-(chloromethyl)-
- 1-(5-broMothiophen-2-yl)-2-chloroethanol
- 1-(5-bromothiophen-2-yl)-2-chloroethan-1-ol
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1-(5-bromothiophen-2-yl)-2-chloroethan-1-ol Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-1239960-0.05g |
1-(5-bromothiophen-2-yl)-2-chloroethan-1-ol |
62673-77-2 | 0.05g |
$1188.0 | 2023-06-08 | ||
| Enamine | EN300-1239960-0.1g |
1-(5-bromothiophen-2-yl)-2-chloroethan-1-ol |
62673-77-2 | 0.1g |
$1244.0 | 2023-06-08 | ||
| Enamine | EN300-1239960-0.25g |
1-(5-bromothiophen-2-yl)-2-chloroethan-1-ol |
62673-77-2 | 0.25g |
$1300.0 | 2023-06-08 | ||
| Enamine | EN300-1239960-0.5g |
1-(5-bromothiophen-2-yl)-2-chloroethan-1-ol |
62673-77-2 | 0.5g |
$1357.0 | 2023-06-08 | ||
| Enamine | EN300-1239960-1.0g |
1-(5-bromothiophen-2-yl)-2-chloroethan-1-ol |
62673-77-2 | 1g |
$1414.0 | 2023-06-08 | ||
| Enamine | EN300-1239960-2.5g |
1-(5-bromothiophen-2-yl)-2-chloroethan-1-ol |
62673-77-2 | 2.5g |
$2771.0 | 2023-06-08 | ||
| Enamine | EN300-1239960-5.0g |
1-(5-bromothiophen-2-yl)-2-chloroethan-1-ol |
62673-77-2 | 5g |
$4102.0 | 2023-06-08 | ||
| Enamine | EN300-1239960-10.0g |
1-(5-bromothiophen-2-yl)-2-chloroethan-1-ol |
62673-77-2 | 10g |
$6082.0 | 2023-06-08 | ||
| Enamine | EN300-1239960-50mg |
1-(5-bromothiophen-2-yl)-2-chloroethan-1-ol |
62673-77-2 | 50mg |
$348.0 | 2023-10-02 | ||
| Enamine | EN300-1239960-100mg |
1-(5-bromothiophen-2-yl)-2-chloroethan-1-ol |
62673-77-2 | 100mg |
$364.0 | 2023-10-02 |
1-(5-bromothiophen-2-yl)-2-chloroethan-1-ol Related Literature
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Guiying Zhang,Maosheng Cheng,Yanni Li,Keliang Liu,Lifeng Cai Chem. Commun., 2013,49, 11086-11088
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Bin Han,Yasuo Shimizu,Gabriele Seguini,Celia Castro,Gérard Ben Assayag,Koji Inoue,Yasuyoshi Nagai,Sylvie Schamm-Chardon,Michele Perego RSC Adv., 2016,6, 3617-3622
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Jing Yu,Yu-Qi Lyu,Jiapeng Liu,Mohammed B. Effat,Junxiong Wu J. Mater. Chem. A, 2019,7, 17995-18002
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Jacob S. Jordan,Evan R. Williams Analyst, 2021,146, 2617-2625
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Joo Chuan Yeo,Kenry Lab Chip, 2016,16, 4082-4090
Additional information on 1-(5-bromothiophen-2-yl)-2-chloroethan-1-ol
Research Brief on 1-(5-bromothiophen-2-yl)-2-chloroethan-1-ol (CAS: 62673-77-2): Recent Advances and Applications
The compound 1-(5-bromothiophen-2-yl)-2-chloroethan-1-ol (CAS: 62673-77-2) has garnered significant attention in recent years due to its versatile applications in medicinal chemistry and drug discovery. This research brief synthesizes the latest findings on this compound, focusing on its synthesis, biological activity, and potential therapeutic uses. The bromothiophene moiety, combined with the chloroethanol group, renders this molecule a valuable intermediate for the development of novel pharmaceuticals targeting various diseases, including cancer, infectious diseases, and neurological disorders.
Recent studies have highlighted the role of 1-(5-bromothiophen-2-yl)-2-chloroethan-1-ol as a key precursor in the synthesis of thiophene-based derivatives. Thiophene-containing compounds are known for their diverse pharmacological properties, such as anti-inflammatory, antimicrobial, and antitumor activities. A 2023 study published in the Journal of Medicinal Chemistry demonstrated the efficient synthesis of this compound via a multi-step reaction involving bromination and chlorination of thiophene derivatives, achieving a high yield of 85%. The study also emphasized the compound's stability under various conditions, making it suitable for further derivatization.
In the context of drug discovery, 1-(5-bromothiophen-2-yl)-2-chloroethan-1-ol has been explored as a building block for kinase inhibitors. Kinases play a critical role in cell signaling pathways, and their dysregulation is implicated in numerous cancers. A recent Nature Communications article (2024) reported the use of this compound to develop potent inhibitors of the PI3K/AKT/mTOR pathway, which is frequently hyperactivated in tumors. The inhibitors exhibited nanomolar IC50 values in preclinical models, showcasing the compound's potential in oncology research.
Beyond oncology, this compound has shown promise in antimicrobial applications. A 2023 study in Bioorganic & Medicinal Chemistry Letters described its incorporation into novel antimicrobial agents targeting drug-resistant bacteria. The chloroethanol group was found to enhance membrane permeability, while the bromothiophene moiety contributed to target specificity. These derivatives displayed broad-spectrum activity against Gram-positive and Gram-negative pathogens, including MRSA and E. coli.
In conclusion, 1-(5-bromothiophen-2-yl)-2-chloroethan-1-ol (CAS: 62673-77-2) represents a versatile and valuable intermediate in medicinal chemistry. Its applications span from oncology to infectious diseases, driven by its unique chemical properties and ease of derivatization. Future research should focus on optimizing its synthetic routes and exploring its potential in other therapeutic areas, such as neurodegenerative diseases. The compound's continued study holds promise for the development of next-generation therapeutics.
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